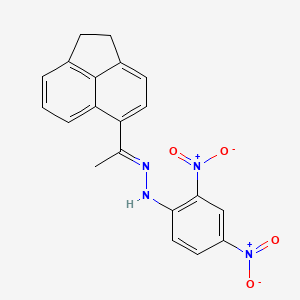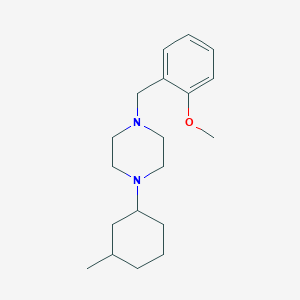![molecular formula C22H15F4N3 B10887088 3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10887088.png)
3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorophenyl group, a phenyl group, and a trifluoromethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound. The preparation may also involve the trifluoromethylation of pyridine derivatives .
Chemical Reactions Analysis
3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Trifluoromethylpyridine: Noted for its superior pest control properties due to the presence of fluorine and pyridine structure.
6-(4-Fluorophenyl)pyridine-3-boronic acid pinacol ester: Used in various chemical synthesis applications.
Properties
Molecular Formula |
C22H15F4N3 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C22H15F4N3/c23-15-10-8-13(9-11-15)18-12-17(22(24,25)26)19-20(14-6-7-14)28-29(21(19)27-18)16-4-2-1-3-5-16/h1-5,8-12,14H,6-7H2 |
InChI Key |
MZWZDABATDNPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=C(C=C4)F)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10887009.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate](/img/structure/B10887011.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(benzylsulfonyl)piperazine](/img/structure/B10887018.png)

![N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10887048.png)
![1-(2,3-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10887054.png)
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10887064.png)
![1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10887067.png)

![Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10887075.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B10887080.png)
methanone](/img/structure/B10887085.png)
![2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10887087.png)
methanone](/img/structure/B10887091.png)
